4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline

Description

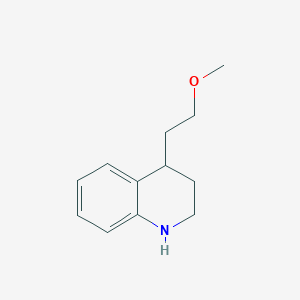

4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline (4-ME-THQ) is a substituted tetrahydroquinoline derivative characterized by a methoxyethyl group at the 4-position of its saturated heterocyclic ring. Tetrahydroquinolines (THQs) are privileged scaffolds in medicinal chemistry due to their structural similarity to bioactive natural products and their adaptability for diverse pharmacological applications, including anticancer, analgesic, and anti-inflammatory activities .

Properties

IUPAC Name |

4-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-9-7-10-6-8-13-12-5-3-2-4-11(10)12/h2-5,10,13H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCMAIBOOONSOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CCNC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the reaction of 2-methoxyethylamine with 1,2,3,4-tetrahydroquinoline under acidic conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can further saturate the quinoline ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Fully saturated tetrahydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline compounds.

Scientific Research Applications

4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

The pharmacological profile of THQ derivatives is highly dependent on the nature and position of substituents. Key analogs and their activities include:

Table 1: Pharmacological Activities of Selected THQ Derivatives

Key Observations :

- Positional Sensitivity: Substituents at the 4-position (e.g., methyl in 4-Methyl-THQ) are often synthetically accessible via alkyllithium addition to quinoline followed by reduction . The methoxyethyl group in 4-ME-THQ may similarly enhance solubility or bioavailability compared to alkyl or aryl substituents.

- Activity Modulation: The 2-methyl-5-hydroxy-THQ derivative () demonstrates that hydroxyl groups significantly enhance analgesic activity, while bulky groups near nitrogen (e.g., methylaminoethyl in ) improve selectivity and reduce off-target effects like hERG inhibition.

Biological Activity

4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can modulate enzyme activity and influence cellular pathways by binding to specific receptors. Notably, it has been shown to inhibit certain enzymes involved in metabolic processes, which can lead to therapeutic effects against various diseases, including cancer and inflammation .

Biological Activities

Research indicates that this compound exhibits several key biological activities:

- Anticancer Properties : The compound has demonstrated cytotoxic effects against various human cancer cell lines. In vitro studies have reported significant inhibition of cell proliferation in cancer types such as breast (MDA-MB-231), lung (NCI-H23), and prostate (PC-3) cancers .

- Anti-inflammatory Effects : It has been identified as a potent inhibitor of LPS-induced NF-κB transcriptional activity. This suggests potential applications in treating inflammatory diseases .

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines. The compound exhibited IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin. For instance:

- MDA-MB-231 (Breast Cancer) : IC50 = 10 µg/mL

- PC-3 (Prostate Cancer) : IC50 = 12 µg/mL

These results indicate that this compound may be more effective than traditional treatments for certain cancers .

Table 2: Cytotoxicity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.